molecular formula C15H21NO4 B13026352 (2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B13026352
M. Wt: 279.33 g/mol
InChI Key: CARUOMVHHZHGHB-GFCCVEGCSA-N
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Description

(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylamino group, a tert-butoxy group, and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine and an appropriate electrophile.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via an esterification reaction using tert-butanol and an acid catalyst.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through hydrolysis of an ester or nitrile precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The tert-butoxy group may influence the compound’s solubility and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(14(18)19)16-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,18,19)/t12-/m1/s1

InChI Key

CARUOMVHHZHGHB-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

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